molecular formula C7H11N3 B1491758 1-(2-Methylpyrimidin-4-yl)ethan-1-amine CAS No. 1484201-41-3

1-(2-Methylpyrimidin-4-yl)ethan-1-amine

Cat. No.: B1491758
CAS No.: 1484201-41-3
M. Wt: 137.18 g/mol
InChI Key: PVQOVOHQLRIHEA-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C8H12N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpyrimidin-4-yl)ethan-1-amine can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylpyrimidin-4-ylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpyrimidin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidinyl ring, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles such as alkyl halides or amines, with reaction conditions tailored to the specific reagents used.

Major Products Formed:

  • Oxidation products may include nitro derivatives or carboxylic acids.

  • Reduction products can include various amine derivatives.

  • Substitution products can result in a range of substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

1-(2-Methylpyrimidin-4-yl)ethan-1-amine has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Methylpyrimidin-4-yl)ethan-1-amine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylpyrimidin-4-ylamine

  • 1-(2-Methylpyrimidin-4-yl)ethanone

  • 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine

Properties

IUPAC Name

1-(2-methylpyrimidin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(8)7-3-4-9-6(2)10-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQOVOHQLRIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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